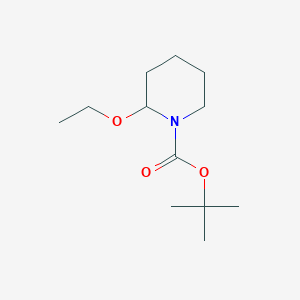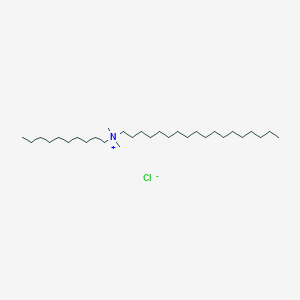
2,3,4,9-Tetrahydro-1H-fluoren-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,9-Tetrahydro-1H-fluoren-1-OL is an organic compound with the molecular formula C13H14O It is a derivative of fluorene, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the fluorene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1H-fluoren-1-OL typically involves the reduction of 2,3,4,9-Tetrahydro-1H-fluoren-1-one. One common method is the catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative methods such as the use of metal hydrides (e.g., sodium borohydride) for the reduction of the ketone may also be employed in industrial settings.
化学反応の分析
Types of Reactions
2,3,4,9-Tetrahydro-1H-fluoren-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2,3,4,9-Tetrahydro-1H-fluoren-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) in methanol.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,3,4,9-Tetrahydro-1H-fluoren-1-one.
Reduction: Fully saturated fluorene derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
科学的研究の応用
2,3,4,9-Tetrahydro-1H-fluoren-1-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,3,4,9-Tetrahydro-1H-fluoren-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s lipophilicity allows it to penetrate cell membranes, potentially affecting intracellular pathways and processes.
類似化合物との比較
Similar Compounds
Fluorenol: An alcohol derivative of fluorene with the hydroxyl group at a different position.
2,3,4,9-Tetrahydro-1H-fluoren-1-one: The ketone counterpart of 2,3,4,9-Tetrahydro-1H-fluoren-1-OL.
1,2,3,4-Tetrahydrofluorene: A fully saturated derivative of fluorene.
Uniqueness
This compound is unique due to its specific hydroxyl group position, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound for research and industrial applications.
特性
CAS番号 |
112170-77-1 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC名 |
2,3,4,9-tetrahydro-1H-fluoren-1-ol |
InChI |
InChI=1S/C13H14O/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-2,4-5,13-14H,3,6-8H2 |
InChIキー |
KFFNXFXSQNNZGG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


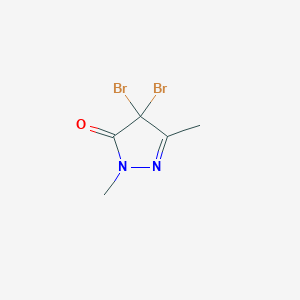
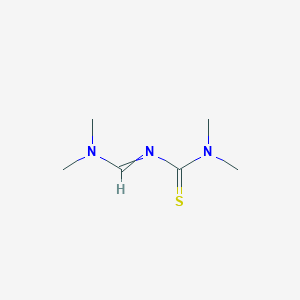
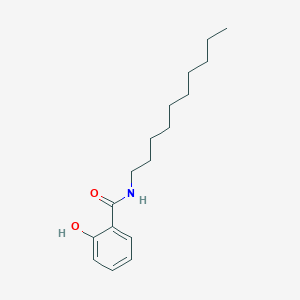
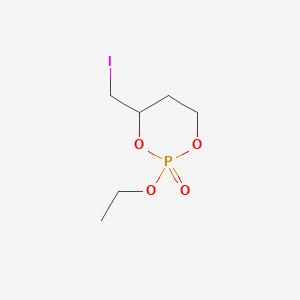

![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
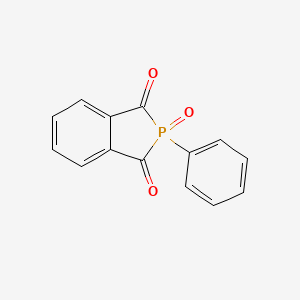
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)

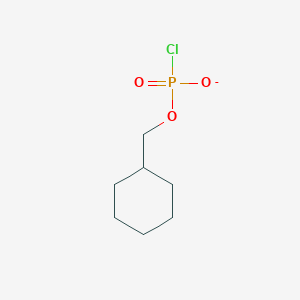
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)
